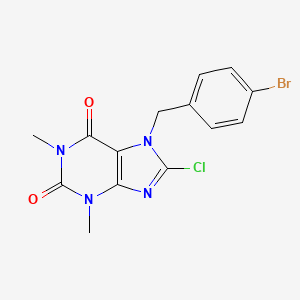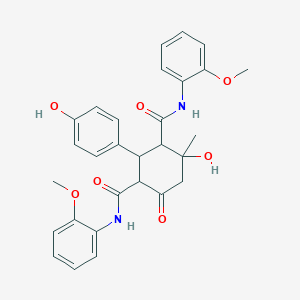![molecular formula C24H20N4O2S2 B10869810 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10869810.png)
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their significant biological activities, making this compound of interest in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps:
-
Formation of Benzimidazole and Benzothiazole Precursors
- The benzimidazole precursor can be synthesized by the condensation of o-phenylenediamine with methoxybenzoic acid under acidic conditions.
- The benzothiazole precursor is usually prepared by the cyclization of 2-aminothiophenol with methylbenzoic acid in the presence of a dehydrating agent.
-
Thioether Formation
- The benzimidazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
-
Amide Bond Formation
- The final step involves coupling the sulfanyl-benzimidazole intermediate with the benzothiazole derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
-
Substitution
- Nucleophilic substitution reactions can occur at the benzimidazole or benzothiazole rings, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted benzimidazole or benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Antimicrobial Activity: Due to the presence of benzimidazole and benzothiazole rings, the compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
Medicine
Anticancer Agents: The compound has shown potential as an anticancer agent, inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to its conjugated system.
Wirkmechanismus
The compound exerts its biological effects primarily through interaction with cellular targets such as enzymes and receptors. The benzimidazole and benzothiazole moieties can bind to DNA or proteins, disrupting their normal function. This binding can inhibit enzyme activity, interfere with DNA replication, or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
Compared to other similar compounds, 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to the combination of both benzimidazole and benzothiazole rings in a single molecule. This dual functionality enhances its biological activity and broadens its range of applications in medicinal chemistry and material science.
This compound’s unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C24H20N4O2S2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O2S2/c1-14-3-9-19-21(11-14)32-23(26-19)15-4-6-16(7-5-15)25-22(29)13-31-24-27-18-10-8-17(30-2)12-20(18)28-24/h3-12H,13H2,1-2H3,(H,25,29)(H,27,28) |
InChI-Schlüssel |
FPIZQXXWMKKCOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N'-(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)-3-phenylprop-2-enehydrazide](/img/structure/B10869729.png)
![2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide](/img/structure/B10869744.png)

![N-benzyl-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B10869775.png)
![4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide](/img/structure/B10869780.png)
![2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]](/img/structure/B10869782.png)
![3-nitro-5-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10869786.png)
![4-cyano-2-fluoro-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B10869788.png)

![ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10869807.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869813.png)
![2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine](/img/structure/B10869816.png)
![4-Fluoro-N-(6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-benzamide](/img/structure/B10869820.png)
![2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid](/img/structure/B10869827.png)
